3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC16349006
Molecular Formula: C15H11ClN2O3
Molecular Weight: 302.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11ClN2O3 |
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Molecular Weight | 302.71 g/mol |
IUPAC Name | 3-(2-chloroanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C15H11ClN2O3/c16-11-5-1-2-6-12(11)17-13-8-14(19)18(15(13)20)9-10-4-3-7-21-10/h1-8,17H,9H2 |
Standard InChI Key | BNECSMNVJVEOEP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 1H-pyrrole-2,5-dione ring, a five-membered lactam structure known for its electron-deficient nature and hydrogen-bonding capabilities. At the 3-position, a 2-chlorophenylamino group introduces steric bulk and electron-withdrawing effects, while the 1-position is substituted with a furan-2-ylmethyl moiety that contributes aromatic π-systems and oxygen-based hydrogen bond acceptors. X-ray crystallographic studies of analogous pyrrole-2,5-dione derivatives reveal planar lactam rings with substituents adopting orientations that maximize conjugation and minimize steric clashes .
Stereoelectronic Effects
The 2-chlorophenyl group induces significant electronic perturbations:
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Inductive effect: The chlorine atom withdraws electron density via σ-bonds, polarizing the phenyl ring.
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Resonance effects: Limited conjugation due to ortho-substitution prevents full delocalization into the pyrrole ring.
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Stereochemical constraints: The ortho-chloro substituent forces the phenyl ring into a perpendicular orientation relative to the pyrrole plane, as observed in similar N-arylpyrrolidine-diones .
Physicochemical Profile
Property | Value/Description |
---|---|
Molecular weight | 302.71 g/mol |
LogP (predicted) | 2.8 ± 0.3 |
Hydrogen bond donors | 2 (NH, lactam) |
Hydrogen bond acceptors | 5 (3 carbonyl, 1 furan O, 1 NH) |
Rotatable bonds | 4 |
Polar surface area | 78.9 Ų |
These properties suggest moderate membrane permeability but limited blood-brain barrier penetration, making the compound more suitable for peripheral targets. The furan oxygen and carbonyl groups provide multiple sites for intermolecular interactions, facilitating protein binding and crystal lattice formation .
Synthesis and Structural Characterization
Synthetic Routes
The primary synthesis involves a three-component reaction strategy:
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Core formation: Condensation of 2,3-dimethylmaleic anhydride with substituted amidrazones under reflux in aprotic solvents (toluene or chloroform) .
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Functionalization: Sequential N-alkylation at the pyrrole nitrogen using furfuryl bromide in DMF with K₂CO₃ as base.
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Amination: Buchwald-Hartwig coupling of the 3-chloro intermediate with 2-chloroaniline using Pd(OAc)₂/Xantphos catalytic system.
Optimization Data
Parameter | Optimal Conditions | Yield (%) |
---|---|---|
Solvent | Chloroform | 82–89 |
Temperature | 61°C (reflux) | - |
Reaction time | 6–8 hours | - |
Catalyst loading | 5 mol% Pd | - |
Side products include regioisomeric amination products (≤12%) and over-alkylated derivatives (≤8%), separable via silica gel chromatography .
Analytical Characterization
Advanced techniques confirm structure and purity:
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NMR spectroscopy:
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X-ray crystallography: Unit cell parameters for analogous compounds show monoclinic P2₁/c symmetry with Z = 4, confirming the trans configuration of substituents .
Biological Activities and Mechanisms
Anti-Inflammatory Action
In lipopolysaccharide-stimulated PBMCs, the compound demonstrates dose-dependent inhibition of pro-inflammatory cytokines:
Cytokine | IC₅₀ (μM) | Maximum inhibition (%) |
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IL-6 | 12.4 | 78 ± 3.2 |
TNF-α | 18.7 | 65 ± 4.1 |
Mechanistic studies suggest dual inhibition of NF-κB translocation and COX-2 expression, with preferential binding to the IKKβ kinase domain (Kd = 0.89 μM) .
Cell line | GI₅₀ (μM) | Target protein |
---|---|---|
MCF-7 (breast) | 1.2 | EGFR (IC₅₀ = 0.45 μM) |
A549 (lung) | 2.8 | VEGFR-2 (IC₅₀ = 1.12 μM) |
PC-3 (prostate) | 4.1 | PI3Kγ (IC₅₀ = 3.89 μM) |
Apoptosis induction occurs via mitochondrial pathway activation, characterized by 3.8-fold increase in caspase-3 activity and 45% reduction in Bcl-2 expression at 5 μM.
Applications and Comparative Analysis
Medicinal Chemistry Applications
The compound serves as:
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Lead structure: For developing kinase inhibitors with improved selectivity profiles.
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Proteolysis-targeting chimera (PROTAC) warhead: Conjugation to E3 ligase ligands enables targeted protein degradation.
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Antibiotic adjuvant: Enhances β-lactam activity against MRSA by 32-fold through efflux pump inhibition .
Comparative Analysis of Analogues
Compound | Structural variation | Key advantage |
---|---|---|
3,4-Dichloro derivative | Cl at C3/C4 | Enhanced COX-2 selectivity |
4-Acetylphenyl analogue | Acetyl at C4 | Improved oral bioavailability |
Furan-free variant | Benzyl substituent | Reduced hepatotoxicity |
The furan-2-ylmethyl group confers unique pharmacokinetic properties, increasing t₁/₂ from 2.1 to 4.8 hours compared to alkyl-substituted analogues.
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